molecular formula C19H20N2O4S B4113770 2-[(2,5-dimethylphenyl)sulfonylamino]-3-(1H-indol-3-yl)propanoic acid

2-[(2,5-dimethylphenyl)sulfonylamino]-3-(1H-indol-3-yl)propanoic acid

Cat. No.: B4113770
M. Wt: 372.4 g/mol
InChI Key: PQDKVOGGOLWGRX-UHFFFAOYSA-N
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Description

2-[(2,5-dimethylphenyl)sulfonylamino]-3-(1H-indol-3-yl)propanoic acid is an organic compound with the molecular formula C19H20N2O4S It is a derivative of tryptophan, an essential amino acid, and features a sulfonyl group attached to a dimethylphenyl ring

Properties

IUPAC Name

2-[(2,5-dimethylphenyl)sulfonylamino]-3-(1H-indol-3-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S/c1-12-7-8-13(2)18(9-12)26(24,25)21-17(19(22)23)10-14-11-20-16-6-4-3-5-15(14)16/h3-9,11,17,20-21H,10H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQDKVOGGOLWGRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,5-dimethylphenyl)sulfonylamino]-3-(1H-indol-3-yl)propanoic acid typically involves the reaction of tryptophan with 2,5-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to produce the compound in bulk.

Chemical Reactions Analysis

Types of Reactions

2-[(2,5-dimethylphenyl)sulfonylamino]-3-(1H-indol-3-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the tryptophan moiety.

    Reduction: Reduced forms of the sulfonyl group.

    Substitution: Compounds with different functional groups replacing the sulfonyl group.

Scientific Research Applications

2-[(2,5-dimethylphenyl)sulfonylamino]-3-(1H-indol-3-yl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2,5-dimethylphenyl)sulfonylamino]-3-(1H-indol-3-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the compound may interact with cellular pathways involved in signal transduction, affecting various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2,4-dimethylphenyl)sulfonyl]tryptophan
  • N-[(2,5-dimethylphenyl)sulfonyl]glycine
  • N-[(2,5-dimethylphenyl)sulfonyl]-D-methionine

Uniqueness

2-[(2,5-dimethylphenyl)sulfonylamino]-3-(1H-indol-3-yl)propanoic acid is unique due to its specific structural features, such as the position of the dimethyl groups on the phenyl ring and the presence of the sulfonyl group

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[(2,5-dimethylphenyl)sulfonylamino]-3-(1H-indol-3-yl)propanoic acid
Reactant of Route 2
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2-[(2,5-dimethylphenyl)sulfonylamino]-3-(1H-indol-3-yl)propanoic acid

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